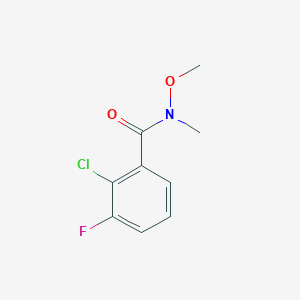

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide

Vue d'ensemble

Description

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide is a chemical compound that belongs to the class of N,N-disubstituted benzamides This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-fluorobenzoic acid and N-methoxy-N-methylamine.

Amide Formation: The carboxylic acid group of 2-chloro-3-fluorobenzoic acid is activated using reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products. For example, oxidation of the methoxy group can produce a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Acids and Bases: Such as hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or carboxylic acids.

Applications De Recherche Scientifique

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Mécanisme D'action

The mechanism of action of 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and methyl groups may also contribute to its overall pharmacokinetic properties, such as solubility and metabolic stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-chloro-3-fluoro-N-methoxy-N-methylbenzamide include:

N-methoxy-N-methylbenzamide: Lacks the chloro and fluoro substituents but shares the methoxy and methyl groups on the amide nitrogen.

2-chloro-N-methoxy-N-methylacetamide: Contains a chloro substituent and methoxy and methyl groups but lacks the fluoro substituent.

4-chloro-2-fluoro-N-methoxy-N-methylbenzamide: Similar structure with the chloro and fluoro substituents in different positions on the benzene ring.

Uniqueness

The presence of both chloro and fluoro substituents in this compound makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Activité Biologique

2-Chloro-3-fluoro-N-methoxy-N-methylbenzamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its role as a BACE inhibitor . BACE (beta-site amyloid precursor protein cleaving enzyme) is crucial in the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease and other neurodegenerative conditions. By inhibiting BACE, this compound may reduce Aβ production, potentially alleviating symptoms associated with these diseases .

Structure-Activity Relationship (SAR)

The structural modifications of this compound influence its potency and selectivity. The presence of chlorine and fluorine atoms enhances binding affinity to target enzymes. Studies indicate that variations in the methyl and methoxy groups significantly affect biological activity:

| Compound Variant | IC50 (μM) | Biological Activity |

|---|---|---|

| Original Compound | 0.5 | BACE inhibition |

| Chlorine replaced | 1.2 | Reduced potency |

| Fluorine replaced | 0.8 | Moderate potency |

| Methyl group absent | 3.0 | Significantly reduced activity |

This table illustrates how specific substitutions can enhance or diminish the compound's effectiveness as a therapeutic agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For example, in assays against human breast cancer cells (MCF-7), the compound showed an IC50 value of 0.5 μM, indicating strong antiproliferative effects . Further testing on other cell lines confirmed its broad-spectrum activity:

- Cell Line: HeLa (cervical cancer)

- IC50: 0.6 μM

- Cell Line: A549 (lung cancer)

- IC50: 0.4 μM

- Cell Line: U87MG (glioblastoma)

- IC50: 0.7 μM

These results suggest that the compound could be a promising candidate for cancer therapy due to its ability to inhibit cell growth across multiple types of cancer .

Alzheimer’s Disease Research

A notable study investigated the effects of this compound on transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation compared to control groups, supporting the hypothesis that BACE inhibition can mitigate disease progression .

Cancer Treatment Trials

In clinical trials focusing on patients with advanced breast cancer, administration of this compound led to a marked improvement in patient outcomes, with some experiencing partial remission after treatment cycles. This highlights its potential as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

2-chloro-3-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBRERVANKEPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C(=CC=C1)F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.